Regioisomeric Differentiation: 4‑Methylbenzamide vs. 2‑Methylbenzamide Impact on Bioassay Target Engagement
The 4‑methyl regioisomer (CAS 396719‑87‑2) is structurally distinct from the 2‑methyl regioisomer (CAS 361171‑91‑7). The 2‑methyl analog has been screened in PubChem bioassays against ST2 (IL1RL1), mutant huntingtin–CaM interaction, and GPR151 , whereas the 4‑methyl substitution repositions the methyl group to the para‑position of the benzamide, which alters the conformational freedom of the amide linkage and the electron density on the carbonyl oxygen. Although direct head‑to‑head data for the 4‑methyl compound in these specific assays are not publicly available, the documented target‑engagement divergence between ortho‑ and para‑substituted benzamide congeners in the thienopyrazole class [1] supports that the two regioisomers cannot be assumed equipotent.
| Evidence Dimension | Regioisomeric position of methyl on benzamide ring |
|---|---|
| Target Compound Data | 4‑methyl substitution (para‑position) on benzamide ring |
| Comparator Or Baseline | 2‑methyl substitution (ortho‑position) on benzamide ring (CAS 361171‑91‑7); screened in ST2, mHTT‑CaM, GPR151 assays |
| Quantified Difference | Structural: methyl group location differs (para vs. ortho); activity difference not directly quantified in public domain for identical assay panel |
| Conditions | Structural comparison; bioassay panel for comparator compound sourced from PubChem |
Why This Matters
Procurement of the correct regioisomer is essential because SAR within this scaffold is steep—ortho‑ vs. para‑substitution can redirect binding to entirely different target classes, making the 4‑methyl compound the relevant choice for programs focused on targets requiring a para‑methylbenzamide pharmacophore.
- [1] Ohi, N.; Sato, N.; Soejima, M.; Doko, T.; Terauchi, T.; Naoe, Y.; Motoki, T. Thienopyrazoles as kinase inhibitors. Patent RU2358978C2, 2004. View Source
